Fmoc-d-gln-opfp

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

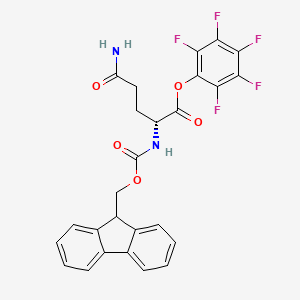

(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692812 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200622-33-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Gln-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Introduction: The Strategic Advantage of Activated Esters in Peptide Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and minimization of side reactions is paramount. The choice of protecting groups and activation strategies for incoming amino acids plays a pivotal role in achieving these objectives. Among the arsenal of tools available to the modern peptide chemist, pre-activated amino acid derivatives offer a significant advantage by streamlining the coupling process and enhancing reaction kinetics. This guide provides an in-depth technical exploration of Nα-(9-Fluorenylmethoxycarbonyl)-D-glutamine pentafluorophenyl ester (Fmoc-D-Gln-OPfp), a key building block for the incorporation of D-glutamine in peptide sequences.

The use of the Fmoc protecting group is a cornerstone of modern SPPS, prized for its base-lability which allows for orthogonal deprotection strategies. The focus of this guide, however, is the pentafluorophenyl (PFP) ester, a highly effective activating group for the carboxyl moiety of the amino acid. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This high reactivity translates into rapid and efficient peptide bond formation, often minimizing the need for additional coupling reagents and reducing the risk of side reactions.[1]

This guide will delve into the specific physical and chemical properties of this compound, provide a detailed experimental protocol for its application in SPPS, and discuss the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its successful application. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-glutamine pentafluorophenyl ester | [1][2] |

| Synonyms | Fmoc-D-glutamine pentafluorophenyl ester | [1] |

| CAS Number | 200622-33-9 | [1] |

| Molecular Formula | C26H19F5N2O5 | [1][2] |

| Molecular Weight | 534.43 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | Inferred from similar compounds |

| Melting Point | Not explicitly available in the searched literature. | |

| Optical Rotation | Not explicitly available in the searched literature. | |

| Solubility | While specific quantitative data is not readily available, Fmoc-amino acid-OPfp esters are generally soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] The related compound, Fmoc-Gln(Trt)-OPfp, is described as "clearly soluble" in DMF. | |

| Density | 1.45 g/cm³ | [1] |

| Boiling Point | 717.926 °C at 760 mmHg | [1] |

| Refractive Index | 1.573 | [1] |

| Storage Conditions | -15°C | [1] |

The Chemistry of Pentafluorophenyl Esters in Peptide Coupling

The efficacy of this compound in peptide synthesis stems from the chemical properties of the pentafluorophenyl ester. The PFP group is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction that forms the peptide bond.

// Nodes Fmoc_D_Gln_OPfp [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Resin [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond_Formation [label="Peptide Bond Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupled_Product [label="Fmoc-D-Gln-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; PFP_leaving_group [label="Pentafluorophenol (leaving group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fmoc_D_Gln_OPfp -> Peptide_Bond_Formation [label="Reacts with"]; Peptide_Resin -> Peptide_Bond_Formation; Peptide_Bond_Formation -> Coupled_Product [label="Forms"]; Peptide_Bond_Formation -> PFP_leaving_group [label="Releases"]; } dot Caption: Reaction mechanism of this compound in peptide synthesis.

The key advantages of using a pre-activated pentafluorophenyl ester like this compound include:

-

Rapid Coupling Kinetics: The high reactivity of the PFP ester leads to faster reaction times compared to many in-situ activation methods.[5]

-

Reduced Racemization: The mild reaction conditions and rapid coupling help to minimize the risk of racemization, which is a critical consideration for maintaining the stereochemical integrity of the peptide.[5]

-

Avoidance of Coupling Reagents: The use of a pre-activated ester can eliminate the need for carbodiimide-based or other coupling reagents at the coupling step, thereby preventing the formation of related byproducts such as N-acylurea.

-

Suitability for Difficult Couplings: PFP esters can be particularly effective for sterically hindered amino acids or for sequences prone to aggregation.

Experimental Protocol: Solid-Phase Peptide Synthesis using this compound

This section provides a detailed, step-by-step protocol for the incorporation of a D-glutamine residue into a growing peptide chain on a solid support using this compound.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Workflow Diagram:

// Nodes Start [label="Start:\nFmoc-Peptide-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF, DCM, MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="3. Coupling\n(this compound in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nFmoc-D-Gln-Peptide-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; } dot Caption: SPPS workflow for incorporating this compound.

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the Fmoc-protected peptide-resin in the synthesis vessel.

-

Add sufficient DCM to swell the resin and agitate for 30 minutes.

-

Drain the DCM and wash the resin three times with DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature. The progress of the deprotection can be monitored by observing the release of the fluorenyl group, which has a strong UV absorbance.

-

Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution of this compound to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

-

Rationale: The use of an excess of the activated amino acid drives the reaction to completion. DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the coupling reaction.[3]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the pentafluorophenol byproduct.

-

-

Confirmation of Coupling (Optional):

-

A small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a successful coupling.

-

The resulting Fmoc-D-Gln-peptide-resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps to ensure the integrity of the synthesis. The use of the Kaiser test at critical junctures (after deprotection and after coupling) provides a qualitative assessment of the reaction's progress. A positive Kaiser test (deep blue color) after deprotection confirms the availability of the free amine for the subsequent coupling step. Conversely, a negative Kaiser test after the coupling with this compound indicates that the reaction has proceeded to completion. This in-process monitoring is crucial for troubleshooting and ensuring the synthesis of the desired high-purity peptide.

Conclusion: A Potent Tool for Peptide Chemists

This compound stands out as a highly efficient and reliable building block for the incorporation of D-glutamine in solid-phase peptide synthesis. Its pre-activated nature, facilitated by the pentafluorophenyl ester, offers rapid coupling kinetics and a reduced propensity for side reactions, contributing to the synthesis of high-purity peptides.[5] The straightforward protocol and the inherent advantages of this reagent make it an invaluable asset for researchers and scientists engaged in peptide chemistry, from basic research to the development of novel peptide-based therapeutics. By understanding the fundamental principles of its reactivity and adhering to validated protocols, peptide chemists can confidently leverage the power of this compound to construct complex and challenging peptide sequences.

References

-

Aapptec Peptides. (n.d.). This compound [200622-33-9]. Retrieved from [Link]

-

Brittain, W. D. G., & Coxon, C. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chembiochem, 22(23), 3297-3315. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

American Peptide Company. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Fmoc-D-Gln-Opfp: Properties, Synthesis, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, complex peptide sequences. This technical guide provides a comprehensive overview of N-α-Fmoc-D-glutamine pentafluorophenyl ester (Fmoc-D-Gln-Opfp), a critical building block for the incorporation of D-glutamine into peptide chains. This document delves into the core physicochemical properties, synthesis, and purification of this compound, and offers detailed protocols for its application in SPPS. Furthermore, it explores the rationale behind its use, highlighting the advantages of the pentafluorophenyl ester as an activating group and the significance of the D-enantiomer in the development of novel peptide therapeutics with enhanced stability and unique conformational properties.

Introduction: The Role of Fmoc-Protected Amino Acids in Modern Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is a cornerstone of modern SPPS, favored for its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups. This approach minimizes side reactions and preserves the integrity of sensitive peptide sequences.[1]

The choice of the temporary N-α-protecting group and the method of carboxyl group activation are critical determinants of coupling efficiency and the purity of the final peptide. Fmoc-protected amino acid pentafluorophenyl (Opfp) esters are highly reactive "active esters" that facilitate efficient peptide bond formation, often with reduced racemization compared to other activation methods.[2] This guide focuses on a specific and valuable derivative: this compound.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 534.43 g/mol | [],[4],[5] |

| Molecular Formula | C26H19F5N2O5 | [],[4],[5] |

| CAS Number | 200622-33-9 | [],[4] |

| Appearance | White to off-white powder | [6] |

| Solubility | Good solubility in standard peptide synthesis solvents like DMF. | [] |

It is crucial to distinguish this compound from its commonly used counterpart, Fmoc-L-Gln(Trt)-Opfp. The latter possesses a trityl (Trt) protecting group on the side-chain amide of L-glutamine, resulting in a significantly higher molecular weight (approximately 776.75 g/mol ) and a different chemical formula (C45H33F5N2O5).[7][8] The absence of the trityl group in this compound necessitates careful consideration of potential side reactions of the unprotected glutamine side chain, such as pyroglutamate formation, particularly during prolonged coupling times or under harsh conditions.[6]

Synthesis and Purification of this compound

The synthesis of Fmoc-amino acid pentafluorophenyl esters is a well-established process. A general and effective method involves the use of pentafluorophenyl trifluoroacetate as the esterifying agent.[9]

General Synthesis Protocol

A typical synthesis involves the reaction of Fmoc-D-Gln-OH with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).[10]

Step-by-Step Synthesis:

-

Dissolution: Dissolve Fmoc-D-Gln-OH (1 equivalent) and pentafluorophenol (1 equivalent) in a suitable aprotic solvent, such as ethyl acetate or dichloromethane.

-

Activation: Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). The filtrate is then washed successively with saturated aqueous sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield a crystalline solid of high purity.[11] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by analytical techniques such as NMR and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to introduce a D-glutamine residue into a peptide sequence. The use of the D-enantiomer can confer resistance to enzymatic degradation and induce specific secondary structures.[12]

The Advantage of the Pentafluorophenyl Ester

Pentafluorophenyl esters are highly reactive due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[11] This high reactivity translates to:

-

Rapid Coupling Kinetics: Faster completion of the coupling reaction.[2]

-

Low Racemization: The mild conditions and rapid reaction times minimize the risk of epimerization, which is particularly important for sensitive amino acids.[2]

-

Convenience: As pre-activated esters, they do not require an in-situ activation step, simplifying the coupling protocol.[13]

Experimental Protocol for Coupling this compound in SPPS

The following is a general protocol for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling additives (e.g., 1-Hydroxybenzotriazole (HOBt)) (optional but recommended)[2]

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Workflow:

A generalized workflow for a single coupling cycle in SPPS.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[14]

-

Washing: Thoroughly wash the resin with DMF, followed by DCM and then MeOH, and finally with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

-

Coupling: a. In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF. The addition of an equivalent of HOBt can enhance the coupling rate and suppress side reactions.[2] b. Add the solution of activated this compound to the deprotected resin. c. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.[14]

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed. For peptides synthesized on standard acid-labile resins like Wang or Rink amide resin, this is typically achieved by treatment with a cleavage cocktail containing trifluoroacetic acid (TFA). A common cleavage cocktail is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) to quench reactive cationic species generated during the cleavage process.[11]

Analytical Characterization

The identity and purity of both the this compound building block and the final peptide should be confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the Fmoc-amino acid derivative and the final peptide. A reversed-phase C18 column with a gradient of acetonitrile in water containing 0.1% TFA is commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the this compound derivative. The spectra will show characteristic peaks for the fluorenyl, glutamine, and pentafluorophenyl moieties.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the this compound and the final synthesized peptide.[5]

Conclusion

This compound is a valuable and highly reactive building block for the incorporation of D-glutamine into peptide sequences via solid-phase peptide synthesis. Its pentafluorophenyl ester functionality ensures efficient and rapid coupling with a low risk of racemization. The inclusion of D-glutamine can significantly enhance the therapeutic potential of synthetic peptides by increasing their stability and modulating their biological activity. A thorough understanding of its properties and the application of optimized protocols, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this important reagent in the synthesis of novel and potent peptide-based therapeutics.

References

-

Aapptec Peptides. (n.d.). This compound [200622-33-9]. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Retrieved from [Link]

-

El Oualid, F., et al. (2010). Supporting Information: Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin. Wiley-VCH. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- Atherton, E., & Sheppard, R. C. (1985). Peptide synthesis. Part 7. The use of pentafluorophenyl esters of fluorenylmethoxycarbonylamino-acids in solid-phase synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067.

-

Aapptec Peptides. (n.d.). Fmoc-Amino Acid OPfp Esters. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Mykhailiuk, P. K., et al. (2008).

-

Iris Biotech GmbH. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... Retrieved from [Link]

-

Aapptec Peptides. (n.d.). This compound [200622-33-9]. Retrieved from [Link]

- Hartrampf, N., et al. (n.d.). A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis.

-

Aapptec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

MDPI. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

-

Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Retrieved from [Link]

-

Biorunstar. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. chempep.com [chempep.com]

- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

storage and handling conditions for Fmoc-d-gln-opfp

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-Gln-OPfp

For research use only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive overview of the optimal storage and handling conditions for N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamine pentafluorophenyl ester (this compound). Aimed at researchers, scientists, and professionals in drug development and peptide synthesis, this document synthesizes technical data with field-proven insights to ensure the long-term stability and integrity of this critical reagent. By elucidating the chemical principles that govern its stability, this guide offers not just protocols, but a framework for making informed decisions in the laboratory.

Introduction to this compound: A High-Performance Reagent

This compound is a widely utilized activated amino acid derivative in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile N-terminal protecting group, while the pentafluorophenyl (PFP) ester is a highly efficient activating group for the C-terminal carboxylic acid. The PFP ester functionality offers a distinct advantage over other activating groups due to its high reactivity and enhanced stability towards premature hydrolysis.[1] The electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly electrophilic, facilitating rapid and efficient amide bond formation with a low propensity for racemization.[2][3]

Understanding the inherent chemical properties of this compound is paramount to preserving its reactivity and ensuring the synthesis of high-purity peptides. This guide will delve into the critical aspects of storage, handling, and quality control for this reagent.

Chemical Structure and Properties

To appreciate the nuances of handling this compound, a foundational understanding of its structure is essential.

A simplified representation of the key functional moieties of this compound.

The stability of this compound is primarily dictated by the susceptibility of the PFP ester and the Fmoc group to degradation. The glutamine side chain amide is relatively stable under standard peptide synthesis conditions but can undergo hydrolysis under harsh acidic or basic conditions not typically employed during routine handling.

PART 1: Optimal Storage Conditions

The primary goal of proper storage is to mitigate the risk of degradation, primarily through hydrolysis of the PFP ester. While PFP esters are less susceptible to spontaneous hydrolysis than many other active esters, their long-term stability is contingent on maintaining a dry and cold environment.[1]

Based on a synthesis of supplier recommendations and the inherent chemical properties of the molecule, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -15°C [3] | Sub-zero temperatures significantly slow down the rate of all potential degradation reactions, including hydrolysis and any potential intramolecular reactions. While some suppliers may indicate storage at 2-8°C, long-term storage at -20°C provides a greater margin of safety for preserving the reagent's activity. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The exclusion of atmospheric moisture is critical to prevent the hydrolysis of the pentafluorophenyl ester. Storing the solid under a dry, inert atmosphere minimizes this risk. |

| Light | Protection from Light (Amber Vial) | While not as critical as temperature and moisture, prolonged exposure to UV light can potentially lead to the degradation of the fluorenyl moiety of the Fmoc group. Storage in an amber vial is a standard precautionary measure. |

| Container | Tightly Sealed Container | A securely sealed container is essential to prevent the ingress of moisture and to maintain the inert atmosphere. |

The "Why" Behind the Conditions: A Deeper Dive

The stringent storage recommendations are rooted in the chemical reactivity of the pentafluorophenyl ester. The high electrophilicity of the carbonyl carbon, which makes it an excellent acylating agent, also renders it susceptible to nucleophilic attack by water.

Simplified Hydrolysis Pathway of the PFP Ester.

By storing the compound at low temperatures, the kinetic energy of water molecules is reduced, decreasing the frequency and energy of collisions with the ester. The inert atmosphere directly removes the primary reactant for hydrolysis.

PART 2: Safe and Effective Handling Protocols

Proper handling techniques are as crucial as storage conditions to prevent contamination and degradation of this compound. The following protocols are designed to maintain the integrity of the reagent from the moment it is removed from storage to its use in a reaction.

Workflow for Handling Solid this compound

Recommended workflow for handling solid this compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening the container, allow it to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid, which would lead to rapid hydrolysis.

-

Inert Atmosphere Weighing: Whenever possible, handle the solid reagent in an inert atmosphere glove box. If a glove box is not available, a gentle stream of dry argon or nitrogen can be directed over the opening of the container during weighing.

-

Use of Appropriate Tools: Use clean, dry spatulas and weighing vessels. Avoid tools that may carry residual moisture.

-

Prompt Sealing: After dispensing the desired amount, promptly reseal the container, purge with an inert gas, and return it to the recommended storage conditions.

-

Solution Preparation: Dissolve the weighed this compound in a high-purity, anhydrous solvent suitable for peptide synthesis, such as dimethylformamide (DMF) or dichloromethane (DCM). Ensure that the solvent is from a freshly opened bottle or has been properly dried.

-

Immediate Use: Solutions of activated amino acids should be prepared fresh and used immediately. Do not store solutions of this compound, as the risk of degradation in solution is significantly higher than in the solid state.

Personal Protective Equipment (PPE)

As a standard laboratory practice, appropriate PPE should be worn when handling this compound. This includes:

-

Safety glasses or goggles

-

Laboratory coat

-

Chemically resistant gloves (e.g., nitrile)

PART 3: Quality Control and Signs of Degradation

Regularly assessing the quality of your this compound stock is essential for troubleshooting failed or low-yield peptide syntheses.

| Parameter | Indication of Good Quality | Potential Signs of Degradation |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing or browning), clumping, or change in texture. |

| Solubility | Readily dissolves in anhydrous DMF to give a clear, colorless solution. | Incomplete dissolution or the presence of particulate matter in the solution. |

| Performance | Consistent high coupling efficiency in peptide synthesis. | Decreased coupling efficiency, requiring longer reaction times or double coupling. |

| Analytical | A single major peak on HPLC analysis corresponding to the correct molecular weight. | Appearance of new peaks in the HPLC chromatogram, particularly one corresponding to the hydrolyzed Fmoc-D-Gln-OH. |

If degradation is suspected, it is recommended to perform a small-scale test coupling reaction to assess the reagent's activity before committing to a large-scale synthesis.

Conclusion: A Commitment to Quality

The successful synthesis of high-quality peptides begins with the proper care of the starting materials. This compound is a powerful reagent, and by adhering to the storage and handling guidelines outlined in this document, researchers can ensure its stability and performance. The principles of maintaining a cold, dry, and inert environment are the cornerstones of preserving the integrity of this and other sensitive peptide coupling reagents. By understanding the "why" behind these protocols, scientists are better equipped to make informed decisions that lead to successful and reproducible research outcomes.

References

- Han, G., & Kim, Y. (2004). Pentafluorophenyl esters in peptide synthesis. Journal of Peptide Science, 10(3), 157-168.

- Kisfaludy, L., & Schön, I. (1983). A new and efficient method for the preparation of active esters of N-protected amino acids. Synthesis, 1983(04), 325-327.

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

- Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.

-

Wikipedia. (2023, October 23). Pentafluorophenyl esters. Retrieved from [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

-

AAPPTEC Peptides. (n.d.). This compound [200622-33-9]. Retrieved from [Link]

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

Sources

Solubility Profile of Fmoc-D-Gln(Trt)-OPfp: A Technical Guide for Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the efficient dissolution of activated amino acid derivatives is a cornerstone of successful peptide chain elongation. Inadequate solubility directly translates to diminished coupling efficiency, leading to truncated sequences and challenging purifications. This guide provides a comprehensive technical overview of the solubility characteristics of N-α-Fmoc-N-γ-trityl-D-glutamine pentafluorophenyl ester (Fmoc-D-Gln(Trt)-OPfp), a critical building block for the introduction of D-glutamine. We will delve into the physicochemical properties governing its solubility, present known quantitative and qualitative data in key organic solvents, and provide a robust, field-tested protocol for empirical solubility determination. This document is intended to empower researchers and drug development professionals to optimize their synthesis protocols, mitigate risks of failed couplings, and ensure the highest quality of their target peptides.

The Physicochemical Landscape of Fmoc-D-Gln(Trt)-OPfp

To understand the solubility of Fmoc-D-Gln(Trt)-OPfp (MW: 776.75 g/mol , CAS: 132388-65-9), we must first dissect its molecular structure. The molecule's character is dominated by three large, non-polar moieties: the fluorenylmethoxycarbonyl (Fmoc) group, the trityl (Trt) group protecting the side-chain amide, and the pentafluorophenyl (Pfp) ester activating group.

-

Fmoc Group: A large, aromatic, and hydrophobic protecting group essential for the Fmoc/tBu synthesis strategy.

-

Trityl (Trt) Group: An exceptionally bulky and hydrophobic group. Its presence on the glutamine side chain dramatically increases the molecule's non-polar character compared to its unprotected counterpart, Fmoc-D-Gln-OH. This has a profound and positive impact on solubility in organic solvents.[1]

-

Pentafluorophenyl (Pfp) Ester: This activating group is also highly non-polar and contributes to the overall hydrophobicity of the molecule.

Collectively, these groups render the molecule poorly soluble in aqueous solutions and protic solvents like ethanol, but highly soluble in the polar aprotic solvents favored in SPPS.[2] The bulky Trityl group not only enhances solubility but also prevents dehydration side reactions of the glutamine side-chain amide during activation, a common issue with unprotected Gln residues.[1]

Solubility Data & Solvent Selection

The selection of an appropriate solvent is critical for ensuring that the activated amino acid is fully available for the coupling reaction on the solid support. Polar aprotic solvents are the industry standard for Fmoc SPPS due to their ability to solvate the growing peptide chain and swell the resin support.[3]

Quantitative and Qualitative Solubility Analysis

While exhaustive quantitative data across all possible solvents is not publicly available, key data points and strong qualitative indicators from suppliers and analogous compounds provide a clear picture. The related compound, Fmoc-Gln(Trt)-OH, is noted to dissolve readily in most organic solvents used for peptide synthesis.[1] The OPfp ester follows this trend, with specific data summarized below.

| Solvent | Polarity Classification | Formula | Quantitative/Qualitative Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | ≥ 51.6 mg/mL | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | Clearly soluble at 0.5 mmol in 3 mL (~129 mg/mL) | |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | C₅H₉NO | Expected to be high (Qualitative Inference) | [4][5] |

| Dichloromethane (DCM) | Non-polar | CH₂Cl₂ | Moderate to High (Qualitative Inference) | [4][5] |

| Ethanol (EtOH) | Polar Protic | C₂H₅OH | Insoluble | [2] |

| Water | Polar Protic | H₂O | Insoluble | [2] |

Expert Insights: The high solubility in DMF and DMSO is expected and confirms the suitability of these primary solvents for SPPS.[2] DMF is a cost-effective and highly effective solvent for most Fmoc-amino acids.[4] NMP is slightly less polar than DMF and can be advantageous in synthesizing hydrophobic peptides by preventing on-resin aggregation.[5] Given the hydrophobic nature of the Trityl and Pfp groups, Fmoc-D-Gln(Trt)-OPfp is expected to exhibit excellent solubility in NMP as well. While historical protocols used DCM, its utility in modern Fmoc chemistry is limited due to lower solubilizing power for protected amino acids and potential side reactions.[4][5] The insolubility in water and ethanol is a direct consequence of the molecule's overwhelmingly non-polar character.[2]

Experimental Protocol: Gravimetric Solubility Determination

Trustworthiness in any synthesis protocol is built upon verifiable parameters. Relying solely on literature data can be risky, as batch-to-batch variations or minor impurities can affect solubility. The following self-validating protocol is recommended for determining the solubility of Fmoc-D-Gln(Trt)-OPfp in a new solvent or to confirm its behavior in a standard one. This method is designed to be quick, conserve material, and provide a reliable, practical solubility value for your specific application.

Materials and Equipment

-

Fmoc-D-Gln(Trt)-OPfp

-

Test Solvents (e.g., DMF, NMP, DCM)

-

Calibrated analytical balance (± 0.1 mg)

-

2.0 mL microcentrifuge tubes or glass vials

-

Variable volume micropipettes

-

Vortex mixer

-

Benchtop centrifuge

Step-by-Step Methodology

-

Initial Weighing: Accurately weigh approximately 10 mg of Fmoc-D-Gln(Trt)-OPfp into a pre-weighed microcentrifuge tube. Record the exact mass (m₁).

-

Initial Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL) to the tube. This creates a high initial concentration to test the upper limits of solubility.

-

Homogenization: Cap the tube securely and vortex vigorously for 60 seconds. Allow the sample to rest for 2-3 minutes.

-

Visual Inspection (Step 1): Carefully inspect the solution against a well-lit background.

-

If Completely Dissolved: The solution will be clear and free of any visible particulates. The compound is soluble at this concentration (e.g., 10 mg / 100 µL = 100 mg/mL). Proceed to step 6 to confirm, or conclude and record the result as "soluble at ≥ X mg/mL".

-

If Undissolved Solids Remain: Proceed to the next step.

-

-

Iterative Dilution: Add another precise aliquot of solvent (e.g., 100 µL). Vortex for another 60 seconds. Re-inspect the solution. Repeat this step, meticulously tracking the total volume of solvent added, until all solid material is fully dissolved.

-

Confirmation of Dissolution: Once the solution appears clear by visual inspection, centrifuge the tube at high speed (e.g., 10,000 x g) for 1 minute. This will pellet any remaining microparticulates that are not visible to the naked eye. If a pellet is observed, the compound is not fully dissolved; add another solvent aliquot and repeat the process. If no pellet is visible, the solubility limit has been reached.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Initial Mass of Compound (m₁) / Total Volume of Solvent Added (V_total)

-

This iterative process provides a reliable, semi-quantitative measure of solubility that is directly applicable to the conditions in your laboratory.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental solubility determination protocol.

Sources

key applications of Fmoc-d-gln-opfp in research

An In-depth Technical Guide to the Key Applications of Fmoc-D-Gln(OPfp)-OH in Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of Fmoc-D-Gln(OPfp)-OH (N-α-Fmoc-D-glutamine pentafluorophenyl ester), a specialized amino acid derivative critical to advancing modern biochemical and pharmaceutical research. We will move beyond a superficial overview to dissect the core functionalities, mechanistic underpinnings, and practical applications of this versatile reagent. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties.

Part 1: Deconstructing the Molecular Architecture and its Implications

The efficacy of Fmoc-D-Gln(OPfp)-OH stems from the strategic combination of three distinct chemical moieties, each conferring a specific advantage in synthesis and application. Understanding this architecture is fundamental to its effective use.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its stability to acidic conditions and clean, rapid removal by a mild base (typically piperidine) allows for the sequential and controlled elongation of a peptide chain with minimal side reactions. This selective lability is the causal basis for its widespread adoption over older, harsher protecting group strategies.

-

The D-Glutamine Core: The incorporation of the D-enantiomer of glutamine is a deliberate design choice to confer proteolytic resistance. Most endogenous proteases are stereospecific for L-amino acids. By introducing a D-amino acid, the resulting peptide becomes a poor substrate for these enzymes, significantly increasing its in vivo half-life—a critical attribute for therapeutic peptide development.

-

The OPfp (Pentafluorophenyl Ester) Group: This is a highly efficient activating group for the carboxylic acid. The strong electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon exceptionally electrophilic. This "pre-activation" facilitates rapid and efficient amide bond formation when presented with a nucleophilic amine, proceeding cleanly and with a very low risk of racemization, a common side reaction that can compromise the final peptide's purity and function.

Logical Relationship Diagram: Functional Components of Fmoc-D-Gln(OPfp)-OH

Caption: The relationship between the structural components of Fmoc-D-Gln(OPfp)-OH and their functional advantages in synthesis.

Part 2: Core Applications and Field-Proven Methodologies

Application 1: Synthesis of Proteolytically Stable Peptides via SPPS

The most direct application is the incorporation of a D-Gln residue into a peptide sequence to bolster its resistance to enzymatic degradation.

This protocol outlines the essential steps for a single coupling cycle using Fmoc-D-Gln(OPfp)-OH on a solid support (e.g., Rink Amide resin).

Self-Validating System: The protocol includes integrated checkpoints (Kaiser tests) to ensure the completion of critical reaction steps before proceeding, preventing the accumulation of deletion sequences.

-

Resin Preparation:

-

Swell the resin (100-200 mesh, ~0.5 mmol/g substitution) in high-purity dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.

-

-

Fmoc-Deprotection:

-

Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, drain.

-

Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes. This two-stage process ensures complete removal of the Fmoc group.

-

Wash the resin extensively to remove all traces of piperidine: 5x with DMF, 3x with Isopropanol (IPA), and 3x with Dichloromethane (DCM), followed by 3x with DMF.

-

-

Validation (Checkpoint 1):

-

Perform a Kaiser test on a small aliquot of beads. A deep blue color confirms the presence of a free primary amine, indicating successful deprotection. Do not proceed if the test is negative (yellow).

-

-

Coupling Reaction:

-

Prepare the coupling solution: Dissolve Fmoc-D-Gln(OPfp)-OH (2.0 equivalents relative to resin substitution) in DMF. No additional coupling reagents like HBTU or HATU are typically needed due to the pre-activated OPfp ester, which simplifies the process and reduces cost.

-

Add the solution to the deprotected resin. Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to scavenge the released proton.

-

Agitate the reaction vessel at room temperature for 60-90 minutes. The high reactivity of the OPfp ester usually ensures a rapid reaction.

-

-

Validation (Checkpoint 2):

-

Wash the resin 3x with DMF.

-

Perform a second Kaiser test. A negative result (yellow beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, the coupling reaction should be repeated.

-

-

Capping (Optional but Recommended):

-

To permanently block any unreacted amines and prevent the formation of deletion-sequence byproducts, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 10 minutes.

-

-

Continuation:

-

The resin is now ready for the next deprotection-coupling cycle.

-

Application 2: Bio-conjugation and Surface Functionalization

The OPfp ester is not limited to peptide synthesis; it is an excellent tool for conjugating the Fmoc-D-Gln moiety to any primary or secondary amine. This is highly valuable for functionalizing surfaces, nanoparticles, or large biomolecules.

Caption: A streamlined workflow for the surface functionalization of amine-bearing materials using Fmoc-D-Gln(OPfp)-OH.

Part 3: Quantitative Data and Material Properties

For successful experimental design, precise knowledge of the reagent's properties is essential.

Table 1: Key Physicochemical and Handling Properties

| Parameter | Specification | Causality & Experimental Implication |

| Molecular Weight | 546.44 g/mol | Essential for accurate calculation of molar equivalents in reaction setups. |

| Appearance | White to off-white crystalline powder | Visual inspection provides a first-pass quality check. |

| Purity (HPLC) | ≥98% | High purity is critical to avoid the introduction of impurities into the final product. |

| Solubility | DMF, DMSO, Dioxane | Dictates the choice of solvent for coupling and conjugation reactions. |

| Storage Condition | 2-8 °C, protect from moisture | The OPfp ester is susceptible to hydrolysis. Strict anhydrous conditions and proper storage are required to maintain its reactivity. |

References

-

Fmoc-D-Gln(OPfp)-OH Technical Data. (n.d.). Iris Biotech GmbH. Retrieved January 16, 2026, from [Link]

introduction to Fmoc solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Authored by: Gemini, Senior Application Scientist

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of modern peptide science, facilitating the efficient, routine synthesis of peptides for a vast spectrum of applications, from fundamental biological research to the development of novel therapeutics.[1] The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and its application to solid-phase synthesis marked a paradigm shift in the field.[1] The Fmoc/tBu (tert-butyl) strategy is now the preeminent method for SPPS, lauded for its mild reaction conditions, versatility, and high fidelity.[1][2]

This guide offers a comprehensive exploration of the core principles, experimental workflows, and critical considerations of Fmoc-based SPPS. It is designed as a key resource for researchers, scientists, and drug development professionals, providing the foundational and practical knowledge required to successfully synthesize, troubleshoot, and optimize the production of high-purity peptides.

The Core Principle: Orthogonal Protection in a Cyclical Process

Fmoc-based SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain covalently anchored to an insoluble polymer resin.[1] The synthesis proceeds from the C-terminus to the N-terminus.[1] The genius of this methodology lies in its orthogonal protection scheme , a strategy employing multiple classes of protecting groups that can be selectively removed under distinct chemical conditions without affecting the others.[3][4][5]

This tiered protection system is foundational to the success of the synthesis:

-

Temporary Nα-Amino Protection: The base-labile Fmoc group shields the N-terminus of the growing peptide chain. It is removed at the beginning of each cycle using a mild organic base, typically piperidine.[1][6]

-

"Permanent" Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt, Pbf). These groups are stable to the basic conditions of Fmoc removal and remain intact throughout the synthesis.[3][6]

-

Linker-to-Resin Bond: The bond anchoring the C-terminal amino acid to the solid support is also acid-labile, designed to be cleaved simultaneously with the side-chain protecting groups in the final step.[7][8]

This orthogonality ensures the integrity of the peptide chain and its side chains during the iterative elongation process, allowing for precise sequence control.[3][9]

Caption: High-level overview of the cyclical workflow in Fmoc solid-phase peptide synthesis.

The Chemical Players: A Guide to Resins, Amino Acids, and Reagents

The success of any synthesis is predicated on the quality of its components. Careful selection of the solid support, protected amino acids, and reagents is critical.

Solid Supports (Resins)

The resin is the insoluble scaffold upon which the peptide is assembled.[1] Its choice dictates the C-terminal functionality of the final peptide and influences synthetic efficiency. Key characteristics include the polymer core (e.g., polystyrene), mesh size (particle size), and substitution level (loading capacity).[10][11]

| Resin Type | Linker Type | C-Terminal Functionality | Typical Cleavage Condition | Key Considerations |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | High TFA (e.g., 95%) | Standard choice for C-terminal acids.[1][12][13] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Protected Carboxylic Acid | Dilute TFA (e.g., 1-2%) | Ideal for synthesizing protected peptide fragments and minimizing diketopiperazine formation.[1][14] |

| Rink Amide Resin | FMOC-Rink Amide | Amide | High TFA (e.g., 95%) | The standard for peptides with a C-terminal amide, which can enhance stability and bioactivity.[12][13][15] |

Fmoc-Protected Amino Acids

Fmoc-amino acids are the fundamental building blocks, each comprising three key components: the amino acid backbone, the Nα-Fmoc group, and, for trifunctional amino acids, an orthogonal side-chain protecting group.[6]

| Amino Acid | Common Side-Chain Protecting Group | Rationale for Protection |

| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Protects the highly basic guanidinium group.[6] |

| Asn / Gln | Trt (Trityl) | Protects the amide from dehydration during activation. |

| Asp / Glu | OtBu (tert-Butyl ester) | Protects the side-chain carboxylic acid.[16] |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) | Protects the reactive thiol group to prevent oxidation and side reactions.[16][17] |

| His | Trt (Trityl) | Protects the imidazole ring from modification. |

| Lys | Boc (tert-Butoxycarbonyl) | Protects the primary amine on the side chain.[6] |

| Ser / Thr / Tyr | tBu (tert-Butyl ether) | Protects the hydroxyl group.[16] |

| Trp | Boc (tert-Butoxycarbonyl) | Protects the indole nitrogen from alkylation by cations during cleavage. |

Essential Reagents

-

Deprotection Agents: A 20-50% solution of piperidine in N,N-dimethylformamide (DMF) is the standard for Fmoc removal.[] For sequences prone to aggregation, the stronger, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often with a small amount of piperidine to act as a scavenger.[9]

-

Coupling Reagents: These reagents activate the C-terminal carboxylic acid of the incoming amino acid to facilitate amide bond formation.[19]

-

Aminium/Uronium Salts: (e.g., HBTU, HATU, HCTU ) are highly efficient and rapid activators, forming an active ester intermediate. They are the most common choice for modern SPPS.[19][20]

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is often used, particularly in combination with an additive like Oxyma Pure or HOBt , which accelerates coupling and suppresses racemization.[20][21]

-

-

Cleavage Cocktails: The final cleavage is typically performed with concentrated Trifluoroacetic Acid (TFA) . This strong acid is mixed with "scavengers" that trap the highly reactive cationic species (like the tert-butyl cation) generated from the cleavage of protecting groups, thereby preventing reattachment to sensitive residues like Tryptophan or Methionine.[9][11]

The Fmoc-SPPS Synthetic Cycle: A Mechanistic Workflow

Each cycle of amino acid addition consists of two primary chemical transformations: deprotection and coupling, flanked by essential washing steps to ensure the purity of the growing peptide-resin.

Step 1: Nα-Fmoc Deprotection

The cycle begins by removing the temporary Fmoc protecting group to liberate the N-terminal amine for the next coupling reaction.

The Causality: The fluorenyl ring system has a relatively acidic proton at the C9 position. A secondary amine base, like piperidine, abstracts this proton, initiating a β-elimination reaction.[9][22] This cascade releases the N-terminal amine (as a carbamic acid which decarboxylates), carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF).[3][9][22] The excess piperidine serves a dual role: it not only catalyzes the reaction but also acts as a nucleophilic scavenger, trapping the DBF to form a stable, easily washable adduct, thus preventing DBF from irreversibly alkylating the newly freed peptide amine.[9][23]

Caption: Mechanism of base-catalyzed Fmoc group removal by piperidine.

Experimental Protocol: Deprotection

-

Wash: Wash the peptide-resin 3x with DMF to remove residual solvent from the previous step.

-

Deprotection: Treat the resin with 20% piperidine in DMF. Agitate for 5-20 minutes at room temperature. For sequences prone to aggregation, a two-step deprotection (e.g., 2 min followed by 10 min with fresh solution) can be beneficial.[9]

-

Drain: Drain the deprotection solution. The presence of the piperidine-DBF adduct can be monitored by its strong UV absorbance (~301 nm) to confirm deprotection completion.[3][6]

-

Wash: Wash the resin thoroughly (5-7x) with DMF to completely remove all traces of piperidine and the DBF adduct. A final wash with Dichloromethane (DCM) and DMF is common practice.

Step 2: Amino Acid Coupling

With the N-terminal amine free, the next Fmoc-protected amino acid is introduced and covalently linked via a new peptide bond.

The Causality: The formation of a peptide (amide) bond between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. A coupling reagent is required to activate the carboxylic acid of the incoming amino acid, converting it into a highly reactive intermediate (e.g., an active ester) that is susceptible to rapid nucleophilic attack by the peptide's free N-terminal amine.[19][24] Pre-activation, where the amino acid and coupling reagent are mixed for a short period before being added to the resin, is a common technique to ensure the rapid formation of the active species and maximize coupling efficiency.[1]

Caption: General workflow for the amino acid coupling step.

Experimental Protocol: HCTU/DIPEA Coupling

-

Prepare Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

-

Pre-activate: Allow the solution to stand for 1-2 minutes. A color change (typically to yellow) may be observed.[1]

-

Couple: Add the activated amino acid solution to the deprotected peptide-resin.

-

React: Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings (e.g., hindered amino acids or aggregating sequences), reaction time can be extended, temperature can be increased (with caution), or a "double coupling" (repeating the step with fresh reagents) can be performed.[1]

-

Wash: Drain the coupling solution and wash the resin thoroughly 3-5x with DMF to remove excess reagents and by-products. At this point, the cycle is complete and can be repeated for the next amino acid.

The Final Act: Cleavage and Global Deprotection

Once the desired sequence is assembled, the peptide must be cleaved from the solid support, and all "permanent" side-chain protecting groups must be removed.

The Causality: This process is achieved through acidolysis with a strong acid, almost universally Trifluoroacetic Acid (TFA).[3] The acidic environment protonates and destabilizes the acid-labile bonds of the linker and the side-chain protecting groups, leading to their cleavage. This process liberates numerous highly reactive carbocations (e.g., tert-butyl cations from tBu, OtBu, and Boc groups).[9] If left unchecked, these cations can irreversibly modify sensitive amino acid side chains, particularly Tryptophan and Tyrosine, leading to undesired by-products. To prevent this, a "cocktail" of scavengers is added to the TFA. These nucleophilic agents quench the carbocations as they are formed.

| Scavenger | Target Residue(s) | Mechanism of Action |

| Water | Trp (Boc group) | Protonates the Boc group, aiding removal. |

| Triisopropylsilane (TIS) | Trp, general cations | A highly effective carbocation scavenger via hydride transfer. |

| 1,2-Ethanedithiol (EDT) | Cys (Trt group) | Reduces the trityl cation and prevents disulfide formation. |

| Dithiothreitol (DOTT) | Arg (Pbf group) | Reduces sulfoxide formation and scavenges cations.[11] |

| Phenol | Tyr, Trp | Acts as a carbocation trap through electrophilic aromatic substitution. |

Experimental Protocol: Cleavage

-

Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common general-purpose mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v) .

-

Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate gently at room temperature for 2-4 hours.

-

Isolation: Filter the resin and collect the filtrate (which now contains the cleaved peptide) into a centrifuge tube containing cold diethyl ether.

-

Precipitation: The peptide will precipitate as a white solid. The ether wash serves to remove the cleaved protecting groups and scavengers, which are soluble in ether.

-

Pelleting & Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet 2-3 more times with cold ether to remove residual impurities.

-

Drying: Dry the crude peptide pellet under a high vacuum to remove all traces of ether. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization.

Field-Proven Insights: Mitigating Common Side Reactions

Even with optimized protocols, certain sequences can present challenges. Awareness of common side reactions is key to proactive troubleshooting.

-

Aspartimide Formation: This is a major side reaction, particularly at Asp-Gly, Asp-Ala, and Asp-Ser sequences, where the backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide.[25] This imide can then reopen to form a mixture of the desired α-peptide and an undesired β-peptide, or be attacked by piperidine.[26]

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. This is especially prevalent when Proline or Glycine is the second residue.[26]

-

Mitigation: Use sterically hindered resins like 2-CTC resin, which disfavors the required conformation for cyclization.[26] Couple the third amino acid immediately after deprotecting the second.

-

-

Racemization: Loss of stereochemical integrity can occur during the activation step, especially for Cysteine and Histidine.[17]

-

Mitigation: Avoid base-mediated pre-activation methods where possible. Using a carbodiimide/additive system like DIC/Oxyma Pure under acidic or neutral conditions is highly effective at suppressing racemization.[17]

-

-

Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can cause the chains to aggregate, leading to poor solvation and incomplete reactions.[26]

-

Mitigation: Switch to more effective swelling solvents like N-Methyl-2-pyrrolidone (NMP), perform couplings at elevated temperatures (microwave synthesis is very effective), or incorporate pseudoproline dipeptides to disrupt secondary structures.[26]

-

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. biosynth.com [biosynth.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. youtube.com [youtube.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. Fmoc SPPS Linkers [sigmaaldrich.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 19. nbinno.com [nbinno.com]

- 20. bachem.com [bachem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chempep.com [chempep.com]

- 24. luxembourg-bio.com [luxembourg-bio.com]

- 25. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. peptide.com [peptide.com]

- 27. ptacts.uspto.gov [ptacts.uspto.gov]

Methodological & Application

Application Note: Strategic Activation of Fmoc-D-Gln(Trt)-OH with HOBt for High-Fidelity Peptide Synthesis

Introduction: The Challenge of Incorporating Glutamine

Glutamine (Gln) is a functionally significant amino acid residue in a vast array of biologically active peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) presents unique challenges. The side-chain carboxamide of glutamine is susceptible to undesirable side reactions under both the basic conditions of Fmoc-deprotection and the activation conditions required for coupling.[1] Key side reactions include dehydration to form a nitrile and intramolecular cyclization to form a pyroglutamate residue, both of which can truncate the peptide chain or introduce impurities that are difficult to remove.[1][2]

To overcome these obstacles, the standard approach in Fmoc-based SPPS is to use a derivative with a protected side chain. Fmoc-D-Gln(Trt)-OH is the building block of choice, employing the bulky trityl (Trt) group to shield the side-chain amide.[1][3] This strategy not only prevents side reactions but also significantly improves the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF).[2][3]

This application note provides a detailed guide on the activation of Fmoc-D-Gln(Trt)-OH using modern coupling reagents in the presence of 1-Hydroxybenzotriazole (HOBt). We will delve into the underlying chemical mechanisms, provide step-by-step protocols, and offer troubleshooting advice to ensure high-efficiency incorporation of D-glutamine into synthetic peptides.

The Mechanism of Action: Why HOBt is Critical

While a coupling reagent like a carbodiimide (e.g., DIC) or a uronium salt (e.g., HBTU, HATU) is necessary to activate the carboxylic acid of Fmoc-D-Gln(Trt)-OH, the addition of HOBt is crucial for maximizing coupling efficiency and minimizing side reactions, particularly racemization.[4][5][6]

The activation process proceeds via a two-step mechanism:

-

Initial Activation: The coupling reagent (e.g., HBTU) reacts with the carboxyl group of Fmoc-D-Gln(Trt)-OH. This forms a highly reactive, but potentially unstable, intermediate.

-

Formation of the HOBt Active Ester: HOBt rapidly traps this intermediate to form an HOBt-ester.[4][5][7][8] This active ester is more stable than the initial intermediate but sufficiently reactive to undergo efficient aminolysis (the peptide bond-forming step) with the free N-terminal amine of the peptide-resin.[5]

The primary role of HOBt is to act as a "racemization scavenger." By rapidly forming the HOBt-ester, it suppresses the formation of symmetric anhydrides or oxazolone intermediates which are prone to epimerization, thereby preserving the stereochemical integrity of the D-amino acid.[4][5]

Caption: Mechanism of Fmoc-D-Gln(Trt)-OH activation with HBTU/HOBt.

The Role of the Trityl (Trt) Protecting Group

The trityl group is an acid-labile protecting group essential for successful glutamine incorporation in Fmoc SPPS.[9] Its key advantages are:

-

Steric Hindrance: The bulky triphenylmethyl structure effectively shields the side-chain amide, preventing it from participating in unwanted side reactions.[2][3]

-

Stability: The Trt group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for N-terminal Fmoc group removal.[1]

-

Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits excellent solubility in DMF, a significant advantage over the poorly soluble Fmoc-Gln-OH.[3]

-

Clean Cleavage: It is readily removed during the final cleavage from the resin using standard trifluoroacetic acid (TFA) cocktails.[9]

Experimental Protocols

The following protocols are designed for standard solid-phase peptide synthesis on a resin support. Reagent stoichiometry is critical for achieving high coupling efficiency.

Reagent Preparation

-

Amino Acid Solution: Prepare a 0.5 M solution of Fmoc-D-Gln(Trt)-OH in high-purity DMF.

-

Coupling Reagent Solution: Prepare a 0.5 M solution of HBTU (or HATU for more difficult couplings) in DMF.

-

HOBt Solution: Prepare a 0.5 M solution of HOBt in DMF. Note: Some coupling reagents like HBTU are formulated with HOBt.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% piperidine in DMF.

Recommended Reagent Stoichiometry & Reaction Parameters

| Parameter | Standard Coupling | Difficult Sequence[10] |

| Fmoc-D-Gln(Trt)-OH | 3.0 eq. | 4.0 - 5.0 eq. |

| Coupling Reagent (HBTU) | 2.9 eq. | 3.9 - 4.9 eq. |

| HOBt | 3.0 eq. | 4.0 - 5.0 eq. |

| Base (DIPEA) | 6.0 eq. | 8.0 - 10.0 eq. |

| Reaction Time | 45 - 60 min | 2 - 4 hours |

| Temperature | Room Temperature | Room Temperature |

| Solvent | DMF | DMF |

Equivalents (eq.) are relative to the functional loading of the resin.

Step-by-Step Coupling Protocol

This protocol assumes the synthesis is proceeding after the successful deprotection of the N-terminal Fmoc group from the preceding amino acid on the resin.

Caption: Workflow for a single coupling cycle of Fmoc-D-Gln(Trt)-OH.

-

Resin Preparation: Following N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and finally DMF (3x) to remove residual piperidine.

-

Pre-activation: In a separate reaction vessel, combine the required volumes of the Fmoc-D-Gln(Trt)-OH, HBTU, and HOBt solutions in DMF. Add the DIPEA last. Allow this mixture to pre-activate for 1-2 minutes.[11] Note: Do not pre-activate for extended periods, as this can lead to reagent degradation.

-

Coupling: Add the pre-activated amino acid solution to the washed peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for the time specified in the table above.

-

Washing: After the coupling time has elapsed, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow/colorless beads for Kaiser test) indicates a complete reaction.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test (Incomplete Coupling) | 1. Steric hindrance from the growing peptide chain.[12] 2. Peptide aggregation on the resin. 3. Insufficient reaction time or reagent stoichiometry. | 1. Double Couple: Wash the resin with DMF and repeat the coupling protocol (Step 4.3) with a fresh batch of activated amino acid.[10] 2. Increase Reaction Time: Extend the initial coupling time to 2-4 hours.[10] 3. Use a Stronger Reagent: Switch from HBTU to HATU, which forms a more reactive OAt-ester.[11] |

| Low Peptide Purity/Yield | 1. Premature removal of the Trt group. 2. Side-chain dehydration (nitrile formation).[1][3] 3. Racemization of the D-Gln residue. | 1. Verify Deprotection Conditions: Ensure the deprotection reagent does not contain acidic contaminants. The Trt group is stable to piperidine but labile to acid.[13] 2. Ensure Proper Activation: Always use an additive like HOBt with carbodiimide reagents (e.g., DIC) to minimize dehydration.[3] Uronium salts like HBTU are generally effective at suppressing this.[4] 3. Confirm HOBt Presence: Ensure HOBt is included in the coupling cocktail to suppress racemization.[4][6] |

| Peptide Truncation at Gln | 1. Pyroglutamate formation at the N-terminus.[12] 2. Incomplete coupling followed by capping. | 1. This is primarily a risk for N-terminal Gln residues during deprotection. Adding HOBt (0.1 M) to the piperidine deprotection solution can suppress this side reaction.[12] 2. Optimize coupling conditions as described above to ensure complete reaction before any capping step. |

Conclusion

The successful incorporation of D-glutamine into synthetic peptides is readily achievable through the strategic use of the side-chain protected derivative, Fmoc-D-Gln(Trt)-OH . Activation with a uronium salt coupling reagent like HBTU in the presence of HOBt provides a robust and reliable method for forming the peptide bond while preserving stereochemical integrity and preventing common side reactions. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can confidently synthesize high-quality, glutamine-containing peptides for their scientific and drug development endeavors.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Fiveable. (n.d.). HOBt Definition - Organic Chemistry Key Term. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

YouTube. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

-

YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

-

Wikipedia. (n.d.). HBTU. [Link]

-

PubMed. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]